molecular formula C15H23NO4 B10773104 Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate

Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate

Cat. No. B10773104
M. Wt: 281.35 g/mol
InChI Key: SLTRHTRCERUIHA-UHFFFAOYSA-N
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Description

The compound identified as “PMID7473541C11” is a small molecular drug known for its potential therapeutic applications. It is also referred to by its synonyms GTPL3096 and BDBM50029182 . This compound has been investigated for its potential use in various scientific and medical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID7473541C11 involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Stepwise addition of reagents: This ensures controlled reactions and minimizes side products.

    Temperature control: Reactions are typically carried out at specific temperatures to optimize yield and purity.

    Purification techniques: Methods such as chromatography and recrystallization are used to purify the final product.

Industrial Production Methods

Industrial production of PMID7473541C11 would likely involve scaling up the laboratory synthesis process. This includes:

    Batch processing: Large quantities of reagents are reacted in batches to produce the compound.

    Continuous flow reactors: These reactors allow for continuous production, improving efficiency and consistency.

    Quality control: Rigorous testing is conducted to ensure the purity and potency of the compound.

Chemical Reactions Analysis

Types of Reactions

PMID7473541C11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

PMID7473541C11 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological pathways and processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID7473541C11 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Inhibiting enzymes: It may inhibit certain enzymes, altering metabolic pathways and cellular functions.

    Modulating signaling pathways: The compound can influence signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

PMID7473541C11 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    GTPL3096: Shares structural similarities but may have different functional groups.

    BDBM50029182: Another synonym for the compound, indicating its chemical identity.

The uniqueness of PMID7473541C11 lies in its specific chemical structure and the resulting biological activity, which may differ from other similar compounds in terms of potency, selectivity, and therapeutic potential.

properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate

InChI

InChI=1S/C15H23NO4/c1-4-19-15(18)12-5-7-14(8-6-12)20-10-13(17)9-16-11(2)3/h5-8,11,13,16-17H,4,9-10H2,1-3H3

InChI Key

SLTRHTRCERUIHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

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